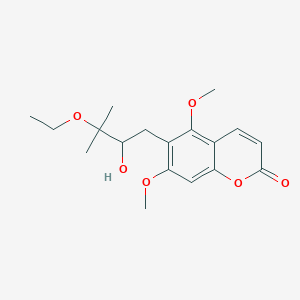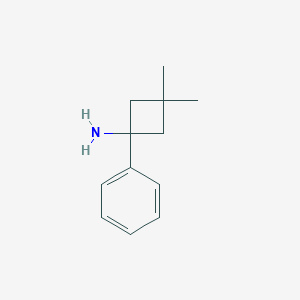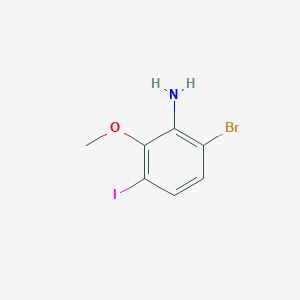
Fotocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fotocaine is a novel photochromic ion channel blocker derived from the long-lasting anesthetic fomocaine. It is designed to enable optical control of neuronal action potential firing by switching between 350 and 450 nm light . This compound represents an innovative approach in photopharmacology, allowing precise spatial and temporal control over neuronal functions .
Métodos De Preparación
Análisis De Reacciones Químicas
Fotocaine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Fotocaine has a wide range of scientific research applications, including:
Mecanismo De Acción
Fotocaine exerts its effects by acting as a photochromic ion channel blocker. It is readily taken up by neurons in brain slices and enables the optical control of action potential firing by switching between 350 and 450 nm light . The molecular targets of this compound include voltage-gated ion channels, particularly sodium channels, which are crucial for the generation and propagation of action potentials . The compound’s mechanism involves the reversible binding to these channels, allowing precise control over their activity with light .
Comparación Con Compuestos Similares
Fotocaine is unique compared to other similar compounds due to its photochromic properties and ability to control ion channels with light. Similar compounds include:
QAQ: A bis-quaternary ammonium ion that requires accessory ion channels for its biological effects.
Ethercaine: An azobenzene-containing local anesthetic with light-controlled biological activity.
This compound’s advantage lies in its ability to be readily taken up by neurons and its efficient optical control of action potential firing, making it a powerful tool in photopharmacology .
Propiedades
Fórmula molecular |
C19H23N3O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
[4-(3-morpholin-4-ylpropyl)phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2 |
Clave InChI |
NDADKOVXAJKACJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)






![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)

